molecular formula C10H10Cl2O2 B1360757 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898759-13-2

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No. B1360757
M. Wt: 233.09 g/mol
InChI Key: MQYHTKTVUAVEHE-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C10H10Cl2O2 . It has a molecular weight of 233.09 . The compound is clear and colorless in its physical form .


Molecular Structure Analysis

The InChI code for 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is 1S/C10H10Cl2O2/c11-8-2-1-7 (9 (12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a clear, colorless oil . It has a molecular weight of 233.09 .

Scientific Research Applications

Stereoselective Formation of Substituted 1,3-Dioxolanes

  • Application Summary : This compound has been used in the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly during the oxidation of alkenes with hypervalent iodine .
  • Methods of Application : The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine. The stereoselective trapping of the cation intermediate with silyl enol ether completed the formation of the dioxolane product .
  • Results or Outcomes : The stereoselective formation of substituted 1,3-dioxolanes was achieved through this method .

Synthesis of Polylactic Acid (PLA)

  • Application Summary : 1,3-Dioxolan-4-ones, which can be synthesized from this compound, have been used as easily accessible monomers for the synthesis of polylactic acid (PLA) .
  • Methods of Application : The first example of solvent-free, organocatalyzed, polymerization of 1,3-dioxolan-4-ones is described in the source. An optimization of reaction conditions was carried out, with p-toluensulfonic acid emerging as the most efficient Brønsted acid catalyst .
  • Results or Outcomes : The result of this research was the successful synthesis of PLA from 1,3-dioxolan-4-ones .

Biobased Reaction Media

  • Application Summary : 1,3-Dioxolane compounds, which can be synthesized from this compound, have been used as biobased reaction media . These solvents constitute around 80% of the total volume of chemicals used in fine-chemical processes and contribute significantly to their environmental impact and hazard profile .
  • Methods of Application : The compound is prepared from lactic acid and formaldehyde and satisfies the criteria for a green solvent . It is stable under neutral or basic conditions and even survives mildly acidic conditions .
  • Results or Outcomes : The use of this compound as a reaction medium has been proposed as an effective new green entry in the class of polar aprotic solvents .

Synthesis of Liquid Crystals

  • Application Summary : Azoxybenzenes, which can be synthesized from this compound, are widely used as liquid crystals .
  • Methods of Application : The specific methods of application can vary depending on the desired end product. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired azoxybenzene .
  • Results or Outcomes : The results can vary widely depending on the specific reaction being carried out. In general, this compound is a versatile reagent that can be used to synthesize a wide range of azoxybenzenes .

Synthesis of Hyperbranched Polyethers

  • Application Summary : 4-(Hydroxymethyl)-1,3-dioxolan-2-one, which can be synthesized from this compound, has been used as a building block to synthesize hyperbranched polyethers .
  • Methods of Application : The compound is reacted with cyclic carbonate containing phthalimide moieties to form the desired hyperbranched polyether .
  • Results or Outcomes : The result of this research was the successful synthesis of hyperbranched polyethers from 4-(Hydroxymethyl)-1,3-dioxolan-2-one .

Synthesis of Azoxybenzenes

  • Application Summary : Azoxybenzenes, which can be synthesized from this compound, are widely used as liquid crystals .
  • Methods of Application : The specific methods of application can vary depending on the desired end product. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired azoxybenzene .
  • Results or Outcomes : The results can vary widely depending on the specific reaction being carried out. In general, this compound is a versatile reagent that can be used to synthesize a wide range of azoxybenzenes .

Synthesis of Polyvinyl Chloride Stabilizers

  • Application Summary : Azoxybenzenes, which can be synthesized from this compound, have been used as polyvinyl chloride stabilizers .
  • Methods of Application : The specific methods of application can vary depending on the desired end product. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired azoxybenzene .
  • Results or Outcomes : The results can vary widely depending on the specific reaction being carried out. In general, this compound is a versatile reagent that can be used to synthesize a wide range of azoxybenzenes .

Synthesis of Coordination Polymers

  • Application Summary : Azoxybenzenes, which can be synthesized from this compound, have been used as ligands for preparing coordination polymers .
  • Methods of Application : The specific methods of application can vary depending on the desired end product. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired azoxybenzene .
  • Results or Outcomes : The results can vary widely depending on the specific reaction being carried out. In general, this compound is a versatile reagent that can be used to synthesize a wide range of azoxybenzenes .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYHTKTVUAVEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645866
Record name 2-[(2,4-Dichlorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

CAS RN

898759-13-2
Record name 2-[(2,4-Dichlorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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